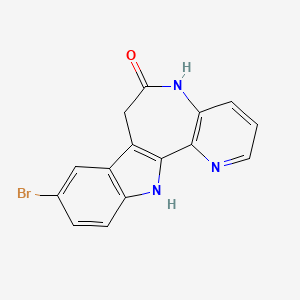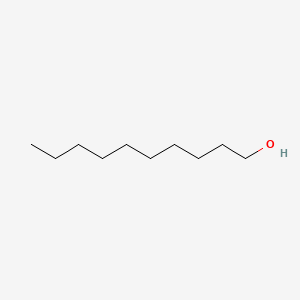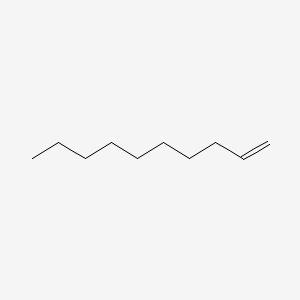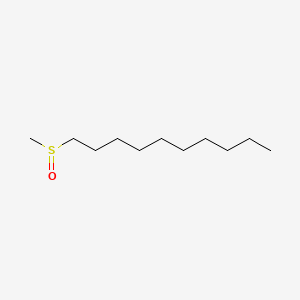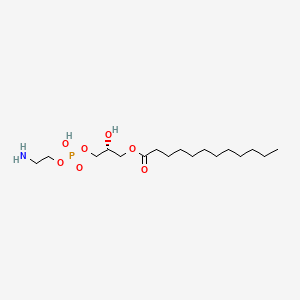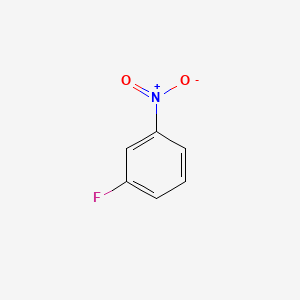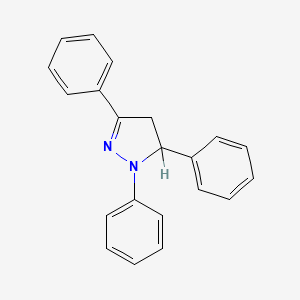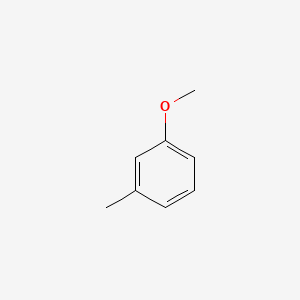
2-アセチルフラン
概要
説明
科学的研究の応用
2-Acetylfuran has a wide range of applications in scientific research:
作用機序
2-アセチルフランの作用機序には、分子標的および経路との相互作用が含まれます。 たとえば、セフロキシムの製造において、2-アセチルフランは一連の化学変換を経て、活性な抗生物質化合物を形成します . この化合物は、OH-付加反応とH-引き抜き反応を含むヒドロキシルラジカルとの反応性が高いため、バイオ燃料としての用途において重要な役割を果たします .
類似の化合物との比較
2-アセチルフランは、以下の様な他の類似の化合物と比較することができます。
2-アセチルフランの独自性は、特に医薬品や食品業界における用途の幅広さと、バイオ燃料としての可能性にあります。
Safety and Hazards
Exposures to 2-acetylfuran by ingestion, inhalation, and skin absorption cause harmful effects. It causes irritation to the skin, the eyes, coughing, respiratory tract irritation, and respiratory distress . It is toxic if swallowed, in contact with skin, and if inhaled . It is also combustible and incompatible with strong oxidizing agents, strong reducing agents, and strong bases .
将来の方向性
2-Acetylfuran has become a potential biomass fuel with the development of synthetic methods . It has received much attention because of its suitable physicochemical properties . The rate coefficients calculated in the current work improve the combustion mechanism of 2-acetylfuran and provide theoretical guidance for the practical application of 2-acetylfuran .
生化学分析
Biochemical Properties
2-Acetylfuran plays a significant role in biochemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. It interacts with various enzymes and proteins during these processes. For instance, 2-Acetylfuran is used in the production of the cephalosporin antibiotic cefuroxime, where it reacts with aqueous sodium nitrite to form 2-furanyloxoacetic acid, an intermediate in the synthesis of cefuroxime . Additionally, it is involved in the Friedel-Crafts alkylation reactions, where it interacts with catalysts like zinc chloride to form intermediates for HIV integrase inhibitors .
Cellular Effects
The effects of 2-Acetylfuran on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression. For example, in studies involving furan derivatives, 2-Acetylfuran has shown to affect the morphology of cellular flames, indicating its potential impact on cellular stability and proliferation
Molecular Mechanism
At the molecular level, 2-Acetylfuran exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the synthesis of pharmaceuticals, 2-Acetylfuran binds with specific enzymes to facilitate the formation of desired chemical intermediates . Additionally, its role in the Maillard reaction, where it interacts with amino acids and glucose, highlights its ability to influence gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetylfuran can change over time. Its stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that 2-Acetylfuran remains stable under standard conditions but can degrade under extreme temperatures or pH levels
Dosage Effects in Animal Models
The effects of 2-Acetylfuran vary with different dosages in animal models. Tolerance studies in chickens, weaned piglets, and cattle have shown that 2-Acetylfuran is safe at proposed use levels of 0.5 mg/kg, with no adverse effects observed at 10-fold the intended use level . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities are still being studied.
Metabolic Pathways
2-Acetylfuran is involved in several metabolic pathways, particularly in the Maillard reaction. It interacts with glucose and amino acids to form various intermediates, influencing metabolic flux and metabolite levels . The formation pathways of 2-Acetylfuran are complex, involving either the cyclization of intact glucose or the recombination of glucose fragments with amino acids .
Transport and Distribution
Within cells and tissues, 2-Acetylfuran is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of 2-Acetylfuran is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that 2-Acetylfuran reaches its intended site of action, where it can exert its biochemical effects efficiently.
準備方法
2-アセチルフランは、いくつかの方法で合成できます。
グリニャール反応: 2-アセチルフランの最初の調製は、メチルグリニャール試薬と2-フロンニトリルを反応させることで達成されました.
フリーデル・クラフツアシル化: 現代の工業的合成では、通常、フランを無水酢酸でフリーデル・クラフツアシル化します. この方法は、その簡便さと効率が優れているため、好まれています。
フリルメチルアルコールの酸化: 別の方法には、4-ヒドロキシ-2,2,6,6-テトラメチルピリジンオキシド(Temp)および臭化カリウムなどの触媒を使用して、酸素含有雰囲気中でフリルメチルアルコールを酸化する方法があります.
化学反応の分析
2-アセチルフランは、以下を含むさまざまな化学反応を起こします。
酸化: 水性亜硝酸ナトリウムとの反応により、抗生物質セフロキシムの中間体である2-フラニルオキソ酢酸が生成されます.
還元: この化合物は、使用する還元剤と条件に応じて、さまざまな誘導体を形成するように還元できます。
置換: 塩化亜鉛触媒を使用して、4-フルオロベンジルクロリドによるフリーデル・クラフツアルキル化により、HIVインテグラーゼ阻害剤の中間体が生成されます.
これらの反応に使用される一般的な試薬には、亜硝酸ナトリウム、塩化亜鉛、およびさまざまな酸化剤が含まれます。これらの反応から生成される主要な生成物は、医薬品や微細化学物質の中間体です。
科学研究の用途
2-アセチルフランは、科学研究において幅広い用途があります。
類似化合物との比較
2-Acetylfuran can be compared with other similar compounds such as:
2-Acetylpyrrole: This compound has a similar structure but contains a pyrrole ring instead of a furan ring.
2-Furoic Acid: This compound shares the furan ring structure but has a carboxylic acid group instead of an acetyl group.
The uniqueness of 2-Acetylfuran lies in its versatile applications, particularly in the pharmaceutical and food industries, and its potential as a biofuel.
特性
IUPAC Name |
1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMMBWWQXVXBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051601 | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellow to brown liquid; Coffee-like aroma | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
67.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water; Slightly soluble in propylene glycol, vegetable oils, Soluble (in ethanol) | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.107 | |
| Record name | 2-Furyl methyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1192-62-7 | |
| Record name | 2-Acetylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylfuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furyl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ZRP80K02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
| Record name | 2-Acetylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Acetylfuran (C6H6O2) has a molecular weight of 110.11 g/mol. Key spectroscopic data includes:
- IR Spectroscopy: Reveals characteristic peaks for the carbonyl group and furan ring. The conformational equilibrium between the cis/trans isomers is influenced by the solvent polarity. []
- NMR Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule, including the position of the acetyl group relative to the furan ring. [, , ]
- UV-Vis Spectroscopy: Shows an absorption band around 270-280 nm, primarily attributed to furfural, 2-acetylfuran, and 5-methylfurfural. []
ANone: 2-Acetylfuran can be formed through several pathways:
- Maillard Reaction: It is a significant product of the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during food heating. Notably, ribose shows higher reactivity than glucose in 2-acetylfuran formation in the presence of proline. []
- Thermal Degradation: It is a degradation product of sugars, particularly ascorbic acid, during the heating of food products like tomato juice. []
- Cellulose Degradation: It is a marker for the degradation of paper insulation in power transformers. [, ]
ANone: 2-acetylfuran is found in various food products, including:
- Heated Fruit Juices: Its presence, along with other furanic compounds, is linked to thermal degradation of sugars and ascorbic acid. []
- Honey: It serves as a marker for adulteration with rice syrup, as it is present in rice syrup but not naturally found in honey. []
- Tequila and Mezcal: It contributes to the characteristic flavor profile of these beverages. []
A: 2-Acetylfuran exhibits moderate reactivity with singlet oxygen compared to other furanic compounds like 2-ethylfuran and HMF. []
A: Theoretical calculations reveal that the primary reaction channels for 2-acetylfuran with hydroxyl radicals are H-abstraction from the acetyl group and OH-addition at the C2 and C5 positions of the furan ring. The dominant pathway shifts from addition to abstraction with increasing temperature. []
ANone: Common synthetic methods include:
- Furan Acetylation: This involves reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid. []
- Domino Reactions: A novel approach involves a domino reaction using benzaldehydes and sodium sulfide to construct a tetrahydrothiopyran ring system. []
ANone: 2-acetylfuran serves as a building block in organic synthesis and has potential applications in:
- Biopesticide Development: It exhibits promising fumigant, contact, and repellent activities against stored tobacco pests. []
- Antiviral Research: 2-acetylfuran demonstrates potential as a bioisostere for 3-methylisoxazoles, a class of compounds with broad-spectrum antiviral activity against picornaviruses. Specifically, the syn conformation of the 2-acetyl group allows for hydrogen bonding with the target protein, mimicking the interaction of the 3-methylisoxazole ring. []
ANone:
- DFT Studies: Density functional theory (DFT) calculations have been used to investigate the isomerization of 2-acetylfuran oxime, providing insights into the preferred conformations and energy differences between isomers. []
- Kinetic Modeling: Theoretical calculations, including transition state theory and Rice–Ramsperger–Kassel–Marcus theory, have been employed to understand the kinetics and reaction pathways of 2-acetylfuran with hydroxyl radicals. These studies are crucial for developing accurate combustion models for biofuels. []
ANone: While specific details are limited in the provided research, 2-acetylfuran, like other furanic compounds, is expected to undergo degradation in the environment through processes like photolysis and microbial degradation.
A:
A:
- High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying 2-acetylfuran in complex mixtures, such as food products and transformer oil. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds, including 2-acetylfuran, in various matrices. []
- Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS): A sensitive technique for analyzing volatile flavor compounds, including 2-acetylfuran, in food products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



